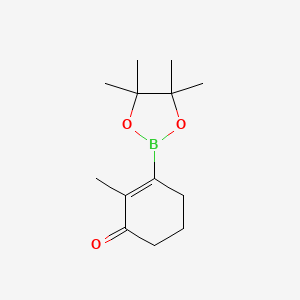

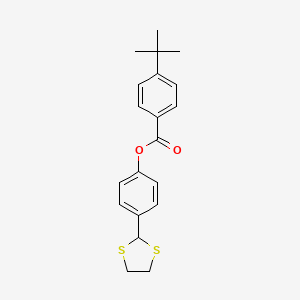

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one” is an organic compound. It is an intermediate with borate groups . It is related to organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Molecular Structure Analysis

The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling with aryl iodides in the presence of a copper catalyst can form aryl boronates .

Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

1. γ-Ray Initiated Reactions

A study by El-Abbady and Anderson (1958) explored the addition of silicon hydrides to alkenes, including cyclohexene derivatives, in the presence of gamma rays as initiators. This research provides insights into the potential of radiation-initiated chemical reactions involving compounds like 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one (El-Abbady & Anderson, 1958).

2. Synthesis of Ortho-modified Derivatives

Spencer et al. (2002) described the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting the compound's versatility in creating inhibitors against serine proteases. This demonstrates its applicability in medicinal chemistry and enzyme inhibition studies (Spencer et al., 2002).

3. Reactivity of Disilyne Compounds

Kinjo et al. (2007) investigated the reactivity of a disilyne compound toward π-bonds, showcasing the compound's ability to undergo stereospecific addition and providing a new route to an isolable 1,2-disilabenzene derivative. This study underscores the potential of such compounds in the synthesis of novel organosilicon structures (Kinjo et al., 2007).

4. Polymerization Catalysts

Research by Daugulis, Brookhart, and White (2003) on tetramethyl(2-methylthioethyl)cyclopentadiene complexes of cobalt as catalysts for ethylene polymerization illustrates the utility of related compounds in polymer science. These catalysts are effective in producing linear polyethylene, highlighting their significance in industrial polymer production (Daugulis, Brookhart, & White, 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of various organic compounds .

Mode of Action

Similar compounds have been known to participate in borylation reactions, hydroboration of alkynes and alkenes, and coupling with aryl iodides .

Biochemical Pathways

The compound may be involved in various biochemical pathways, particularly in the formation of boronates and chiral allenyl boronates .

Result of Action

It is known that similar compounds have been used in the synthesis of various organic compounds .

Action Environment

It is known that similar compounds are usually stored in dry conditions at 2-8°c .

Orientations Futures

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc . They can not only load anti-cancer drugs but also deliver insulin and genes .

Analyse Biochimique

Biochemical Properties

The compound 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one plays a significant role in biochemical reactions. It has been found to be involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Cellular Effects

The effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one is complex and involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and is an area of active research .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one can vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Transport and Distribution

The transport and distribution of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

The subcellular localization of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQERQNZHHRBQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2947725.png)

![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)

![4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2947732.png)

![ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2947733.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2947736.png)

![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide](/img/structure/B2947737.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(4-fluorophenyl)pyridazine](/img/structure/B2947744.png)

![(2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)